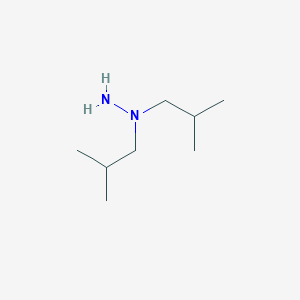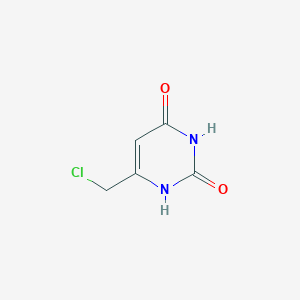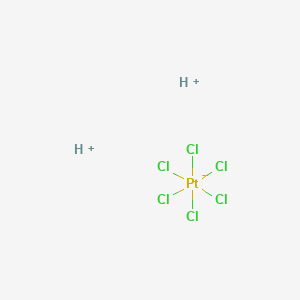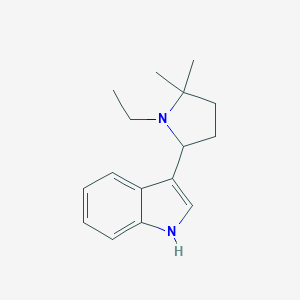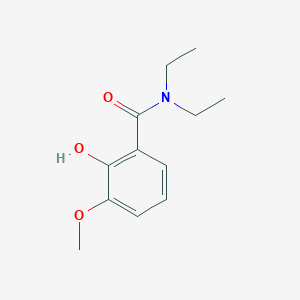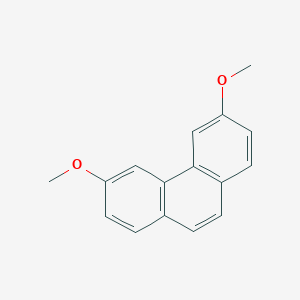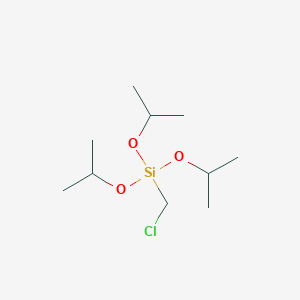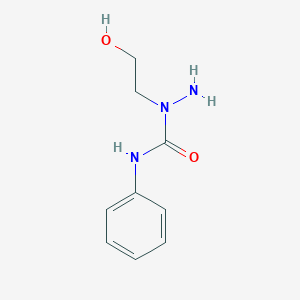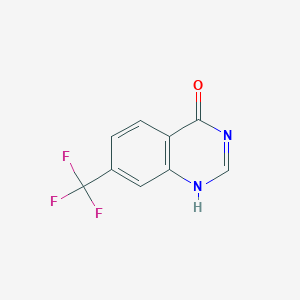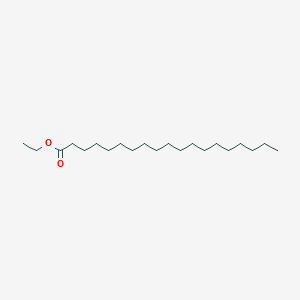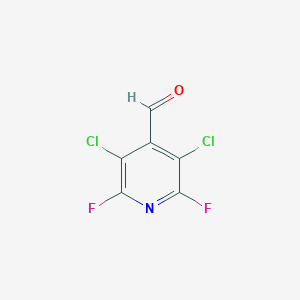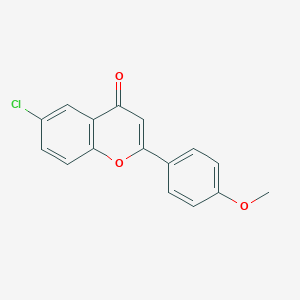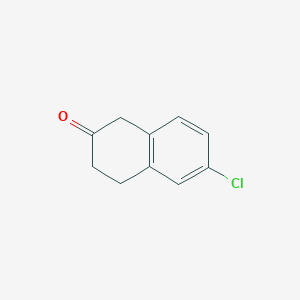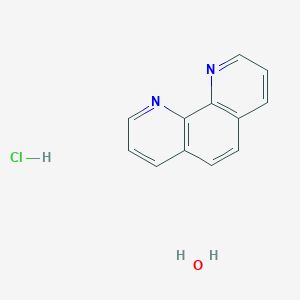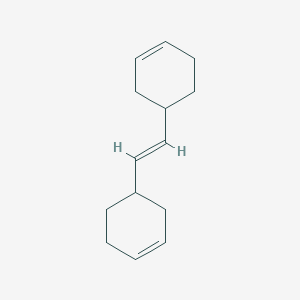
1,2-Bis(3-cyclohexenyl)ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1,2-Bis(3-cyclohexenyl)ethylene, is a derivative of ethylene where each hydrogen atom is replaced by a 3-cyclohexenyl group. This structure is not directly mentioned in the provided papers, but related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the condensation of aromatic aldehydes with cyclohexanediones, as seen in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These reactions are catalyzed by urea or TEAOH and can be carried out in aqueous media under ultrasound or at room temperature in various solvents, offering environmental benefits and high yields . The use of ZnO and ZnO–acetyl chloride as catalysts has also been reported .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2-Bis(3-cyclohexenyl)ethylene can be analyzed through spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS, as demonstrated in the study of 2,6-bis(9-ethyl-9H-carbazolylmethylene)cyclohexanone . These techniques confirm the structure of synthesized compounds and provide detailed information about the electronic and spatial configuration.
Chemical Reactions Analysis
Compounds with double bonds, like the one in 1,2-Bis(3-cyclohexenyl)ethylene, can undergo photochemical [2+2] cycloaddition reactions in the solid state . The reactivity of bis(phenylazo)stilbene in 1,3-dipolar cycloaddition reactions has been studied using DFT, revealing insights into the reaction mechanism and the formation of zwitterionic intermediates . These findings can be extrapolated to understand the reactivity of similar compounds with double bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their reactivity in various reactions. For instance, bulky bis(alkylamidinate) complexes of group 4 metals are active ethylene polymerization catalysts . The oxidation of cyclohexene to trans-1,2-cyclohexanediol catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane highlights the potential of related compounds in oxidation reactions . Additionally, the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand indicates the influence of substituents on the reactivity of cyclohexene derivatives .
科学的研究の応用
1. Applications in Photochemical Reactions
trans-1,2-Bis(4-pyridyl)ethylene (bpe), which is structurally similar to 1,2-Bis(3-cyclohexenyl)ethylene, has been widely studied for solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The orientation of bpe molecules in the solid-state, guided by crystal engineering principles, and their subsequent photochemical behavior have profound implications based on Schmidt's postulates (Nagarathinam, Peedikakkal, & Vittal, 2008).
2. Role in Adsorption of Volatile Organic Compounds
Ethylene and phenylene bridged polysilsesquioxane xerogels, functionalized by amine and thiol groups, are derived from 1,2-bis(triethoxysilyl)ethane or 1,4-bis(triethoxysilyl)benzene and functionalized silanes. These materials showcase a porous structure and a high content of functional groups, making them effective adsorbents for various organic compounds from the gas phase. Their considerable affinity for adsorbing organic contaminants highlights their potential in environmental cleanup and filtration technologies (Da̧browski et al., 2007).
3. Implications in Polymerization Catalysts
1,2-Bis(3-cyclohexenyl)ethylene plays a crucial role in the field of polymer science, particularly in the polymerization of ethylene. Bis(arylimino)pyridineiron(II) complexes with cycloaliphatic substituents, when activated with methylaluminoxane, exhibit heightened activity in polymerization at elevated temperatures. The catalytic systems based on these complexes contribute to the formation of polymers with increased molecular weight, density, and crystallinity, indicating their utility in producing high-performance polymeric materials (Ivanchev et al., 2004).
特性
IUPAC Name |
4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAKTYIHPZLLKX-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=CC2CCC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=C/C2CCC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-cyclohexenyl)ethylene | |
CAS RN |
17527-28-5 |
Source


|
| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

